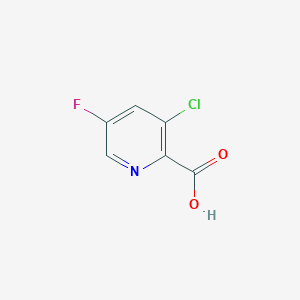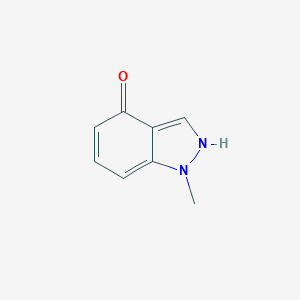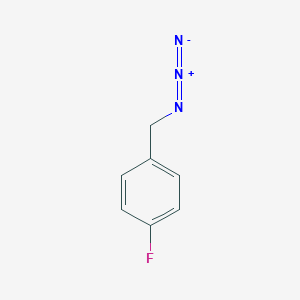
3,3-Dichloro-1-phenylquinoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichloro-1-phenylquinoline-2,4-dione, also known as DCQ, is a chemical compound that has been widely studied for its potential applications in scientific research. DCQ is a quinoline derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3,3-Dichloro-1-phenylquinoline-2,4-dione is complex and varies depending on the specific biological target being studied. However, in general, 3,3-Dichloro-1-phenylquinoline-2,4-dione is thought to exert its effects through the inhibition of certain enzymes or ion channels, leading to changes in cellular signaling pathways and ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
3,3-Dichloro-1-phenylquinoline-2,4-dione has been found to exhibit a range of biochemical and physiological effects, including inhibition of certain enzymes involved in cancer cell growth, modulation of ion channel activity in the brain, and activity against a range of different biological targets. Additionally, 3,3-Dichloro-1-phenylquinoline-2,4-dione has been found to exhibit antioxidant and anti-inflammatory effects, making it a promising candidate for use in various disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,3-Dichloro-1-phenylquinoline-2,4-dione in laboratory experiments is its ability to exhibit activity against a range of different biological targets, making it a versatile tool for researchers. Additionally, 3,3-Dichloro-1-phenylquinoline-2,4-dione is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3,3-Dichloro-1-phenylquinoline-2,4-dione in laboratory experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research involving 3,3-Dichloro-1-phenylquinoline-2,4-dione. One area of interest is the development of new 3,3-Dichloro-1-phenylquinoline-2,4-dione derivatives with improved activity and selectivity against specific biological targets. Additionally, 3,3-Dichloro-1-phenylquinoline-2,4-dione may be studied further for its potential use in drug discovery, as well as its potential applications in disease models and other areas of scientific research. Overall, the versatility and potential of 3,3-Dichloro-1-phenylquinoline-2,4-dione make it an exciting area of research with many promising avenues for future exploration.
Métodos De Síntesis
3,3-Dichloro-1-phenylquinoline-2,4-dione can be synthesized through a variety of methods, including the reaction of 3,3-dichloro-1-phenylindolin-2-one with ethyl acetoacetate in the presence of a base catalyst. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of 3,3-Dichloro-1-phenylquinoline-2,4-dione.
Aplicaciones Científicas De Investigación
3,3-Dichloro-1-phenylquinoline-2,4-dione has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3,3-Dichloro-1-phenylquinoline-2,4-dione has been found to exhibit anti-tumor effects through its ability to inhibit the activity of certain enzymes involved in cancer cell growth. In neuroscience, 3,3-Dichloro-1-phenylquinoline-2,4-dione has been studied for its potential use as a tool to study the function of certain ion channels in the brain. Additionally, 3,3-Dichloro-1-phenylquinoline-2,4-dione has been investigated for its potential use in drug discovery, as it has been found to exhibit activity against a range of different biological targets.
Propiedades
Número CAS |
17247-37-9 |
|---|---|
Nombre del producto |
3,3-Dichloro-1-phenylquinoline-2,4-dione |
Fórmula molecular |
C15H9Cl2NO2 |
Peso molecular |
306.1 g/mol |
Nombre IUPAC |
3,3-dichloro-1-phenylquinoline-2,4-dione |
InChI |
InChI=1S/C15H9Cl2NO2/c16-15(17)13(19)11-8-4-5-9-12(11)18(14(15)20)10-6-2-1-3-7-10/h1-9H |
Clave InChI |
NBWVSBMFATXBKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C(C2=O)(Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C(C2=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B186699.png)











